molecular formula C21H22N2O4 B5325361 (E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE

(E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5325361
M. Wt: 366.4 g/mol
InChI Key: IIAAWYWHKMWQRA-VOTSOKGWSA-N
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Description

(E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

(E)-1-(5,6-dimethylbenzimidazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13-8-16-17(9-14(13)2)23(12-22-16)20(24)7-6-15-10-18(25-3)21(27-5)19(11-15)26-4/h6-12H,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAAWYWHKMWQRA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the condensation of 5,6-dimethyl-1H-benzimidazole with 3,4,5-trimethoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis might involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities and are studied for similar biological activities.

    Propenone Derivatives: Compounds like chalcones and flavonoids have similar structural motifs and are known for their diverse pharmacological properties.

Uniqueness

(E)-1-(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the combination of the benzimidazole and propenone moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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